molecular formula C22H27N3O4 B2826463 N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946312-04-5

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2826463
CAS No.: 946312-04-5
M. Wt: 397.475
InChI Key: CDOUCNIQQULNAS-UHFFFAOYSA-N
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Description

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 2,4-dimethoxyphenyl group and a 1-methyl-1,2,3,4-tetrahydroquinolinyl ethyl side chain.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-25-12-4-5-16-13-15(6-9-19(16)25)10-11-23-21(26)22(27)24-18-8-7-17(28-2)14-20(18)29-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOUCNIQQULNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the dimethoxyphenyl derivative and the tetrahydroquinoline derivative. These intermediates are then coupled using oxalyl chloride in the presence of a base to form the final oxalamide product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalysts: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, synthetic approaches, and inferred physicochemical/pharmacological properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound N'-(2,4-dimethoxyphenyl), N-[2-(1-methyltetrahydroquinolin-6-yl)ethyl] C₂₉H₃₁N₃O₄ ~485.6 Dual methoxy groups enhance lipophilicity; tetrahydroquinoline may improve blood-brain barrier penetration.
Analog 1 N′-[4-(trifluoromethyl)phenyl], pyrrolidinyl side chain C₂₇H₂₈F₃N₅O₂ ~535.5 Trifluoromethyl group increases metabolic stability; pyrrolidine enhances solubility.
Analog 2 N-(2,5-dimethoxyphenyl), morpholinyl side chain C₂₈H₃₄N₄O₅ ~506.6 Morpholine improves aqueous solubility; 2,5-dimethoxy substitution alters electronic properties.
Analog 3 N-(2,3-diphenylquinoxalin-6-yl), thiouracil/imidazole substituents C₃₅H₂₅ClN₆O₂S ~653.1 Quinoxaline core and thioether linkage may confer kinase inhibitory activity.

Physicochemical and Pharmacological Inferences

  • Lipophilicity : The target compound’s 2,4-dimethoxyphenyl group increases lipophilicity compared to Analog 1’s trifluoromethylphenyl group (electron-withdrawing) and Analog 2’s 2,5-dimethoxyphenyl group (steric effects may reduce membrane permeability) .
  • Solubility: Analog 2’s morpholinyl group likely enhances water solubility compared to the target compound’s tetrahydroquinoline, which is more hydrophobic .
  • Bioactivity: Analog 3’s thiouracil/quinoxaline structure suggests kinase or enzyme inhibition, whereas the target compound’s tetrahydroquinoline moiety may target CNS receptors (e.g., serotonin or dopamine transporters) .

Q & A

Q. What are the common synthetic routes for preparing N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydroquinoline intermediate via alkylation or reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives .
  • Step 2 : Coupling the tetrahydroquinoline moiety with a 2,4-dimethoxyphenyl group using amide bond-forming reagents (e.g., EDCI or HATU) under inert conditions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
    Key parameters include temperature control (0–25°C for sensitive steps) and solvent selection (e.g., DMF or dichloromethane) to optimize yields (typically 50–70%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities, focusing on aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C24H29N3O4: 424.2234) .
  • HPLC : Monitors purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers perform initial biological activity screening?

  • In vitro assays : Test for enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations. For example, falcipain inhibition assays using fluorogenic substrates .
  • Cell-based assays : Evaluate cytotoxicity (e.g., IC50 in cancer cell lines) and selectivity via comparative studies with structurally similar compounds (e.g., tetrahydroquinoline derivatives) .

Advanced Research Questions

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to balance reactivity and solubility .
  • Catalyst selection : Compare Pd-based catalysts (e.g., Pd(PPh3)4) for coupling steps, optimizing ligand ratios to minimize by-products .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .

Q. How to resolve contradictions in reported biological activity data across similar compounds?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., buffer pH, incubation time) to isolate variables .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in IC50 variability .

Q. What computational methods are used to predict target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like falcipain-2 (PDB: 3BPF). Focus on hydrogen bonding with the ethanediamide group and π-π stacking with the tetrahydroquinoline ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .

Q. How to investigate degradation pathways under varying pH/temperature?

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H2O2) conditions at 40–60°C .
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of amide bonds) and quantify stability using accelerated shelf-life testing .

Methodological Considerations

Q. Designing dose-response experiments for in vivo studies

  • Dosing regimen : Administer 10–100 mg/kg orally in rodent models, with plasma sampling at 0, 1, 3, 6, and 24 hours post-dose .
  • PK/PD modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and half-life, correlating with efficacy endpoints .

Q. Validating target engagement in cellular assays

  • Western blotting : Measure downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) after treatment .
  • SPR biosensors : Confirm direct binding to recombinant targets (e.g., KD determination using Biacore) .

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